1,3-dibenzyl-2-[(E)-2-phenylethenyl]imidazolidine
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Overview
Description
1,3-dibenzyl-2-[(E)-2-phenylethenyl]imidazolidine is an organic compound with the molecular formula C25H26N2 and a molecular weight of 354.49 g/mol This compound is characterized by its imidazolidine ring structure, which is substituted with two benzyl groups and a phenylethenyl group
Preparation Methods
The synthesis of 1,3-dibenzyl-2-[(E)-2-phenylethenyl]imidazolidine typically involves the reaction of imidazolidine derivatives with benzyl halides and styrene derivatives under specific conditions. One common synthetic route includes the use of a base such as sodium hydride (NaH) to deprotonate the imidazolidine, followed by the addition of benzyl bromide and styrene . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1,3-dibenzyl-2-[(E)-2-phenylethenyl]imidazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazolidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced imidazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-2-[(E)-2-phenylethenyl]imidazolidine involves its binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90 . This binding inhibits the chaperone function of Hsp90, leading to the destabilization and degradation of its client proteins, which are essential for cancer cell survival and proliferation. The compound’s N-benzyl group is crucial for its anti-cancer activity, as it enhances binding affinity and inhibitory potency .
Comparison with Similar Compounds
1,3-dibenzyl-2-[(E)-2-phenylethenyl]imidazolidine can be compared with other imidazolidine derivatives, such as:
1,3-dibenzyl-2-aryl imidazolidines: These compounds also exhibit Hsp90 inhibitory activity and have been studied for their anti-cancer properties.
Dibenzyl imidazolidine scaffold compounds: These compounds have shown potential in inhibiting α-synuclein aggregation, which is relevant in neurodegenerative diseases like Parkinson’s disease.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C25H26N2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1,3-dibenzyl-2-[(E)-2-phenylethenyl]imidazolidine |
InChI |
InChI=1S/C25H26N2/c1-4-10-22(11-5-1)16-17-25-26(20-23-12-6-2-7-13-23)18-19-27(25)21-24-14-8-3-9-15-24/h1-17,25H,18-21H2/b17-16+ |
InChI Key |
SUZXCMFTAFNBCZ-WUKNDPDISA-N |
Isomeric SMILES |
C1CN(C(N1CC2=CC=CC=C2)/C=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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